
N-(1H-indol-4-ylmethyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases .
Synthesis Analysis
The synthesis of indole derivatives often involves the creation of a bicyclic heterocyclic structure, which contains a benzene ring fused to a pyrrole ring . The specific synthesis process can vary greatly depending on the desired indole derivative .Molecular Structure Analysis
The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is prevalent in many biologically active compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, largely due to the reactivity of the indole ring system . Electrophilic substitution is common due to the presence of π-electrons .Physical And Chemical Properties Analysis
Indole compounds are typically crystalline and colorless with a distinct odor . They are known for their stability and aromaticity, conferred by the delocalization of π-electrons across the molecule .Scientific Research Applications
Antioxidant and Protective Roles
Melatonin (N-acetyl-5-methoxytryptamine) , a structurally related indoleamine, demonstrates significant antioxidative properties and protective effects against oxidative stress in various biological contexts. Its ability to scavenge reactive oxygen and nitrogen species, mitigate mitochondrial malfunction, and protect against cellular and tissue damage underscores the potential therapeutic applications of indoleamine derivatives in combating oxidative stress-related diseases (León et al., 2005; Reiter et al., 2007) (León et al., 2005) (Reiter et al., 2007).
Plant Growth and Development
Melatonin also plays a role in plant growth and development , acting as a growth-stimulating compound in monocot species and regulating Arabidopsis root system architecture, potentially independent of auxin signaling. This suggests that indoleamines may influence plant physiology in various ways, including root branching and stress responses (Hernández-Ruiz et al., 2005; Pelagio-Flores et al., 2012) (Hernández-Ruiz et al., 2005) (Pelagio-Flores et al., 2012).
Corrosion Inhibition
3-Amino alkylated indoles have been explored for their role in corrosion inhibition, demonstrating how modifications to the indole structure can significantly impact the efficiency of these compounds in protecting metals from corrosion in acidic environments. This highlights the potential industrial applications of indole derivatives in materials science and engineering (Verma et al., 2016) (Verma et al., 2016).
Psychoactive Properties and Metabolism
Research into the metabolism of psychoactive indolealkylamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine, though not directly applicable to N-(1H-indol-4-ylmethyl)-2-methoxyethanamine, sheds light on the complex metabolic pathways and interactions within biological systems that can influence the pharmacological and toxicological profiles of these compounds. Understanding these processes is crucial for developing safe and effective therapeutic agents (Sitaram et al., 1987; Barker et al., 2012) (Sitaram et al., 1987) (Barker et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-8-7-13-9-10-3-2-4-12-11(10)5-6-14-12/h2-6,13-14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZODZOZILSMJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

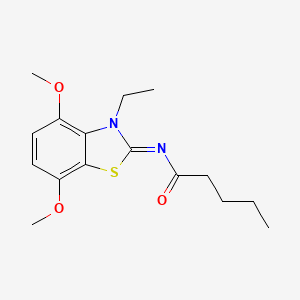
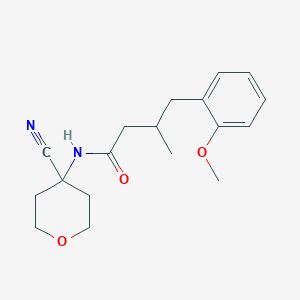
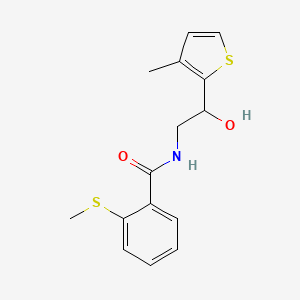

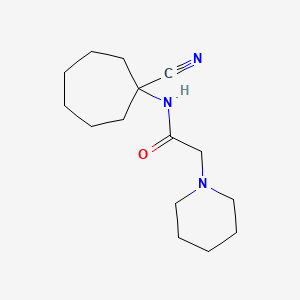
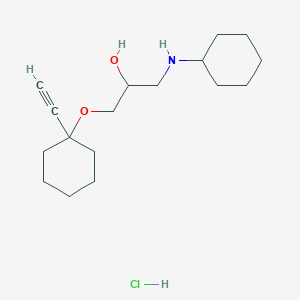
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)
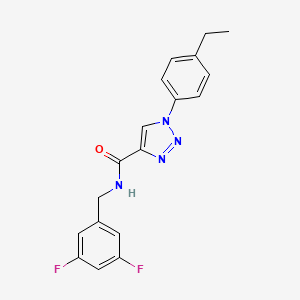

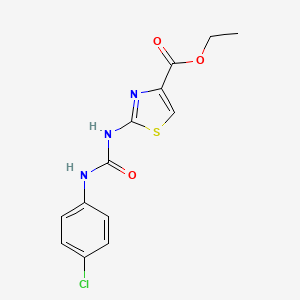
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)